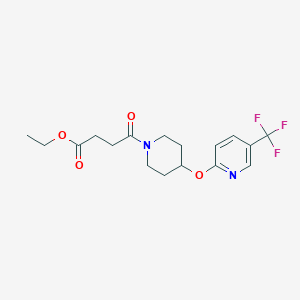
Ethyl 4-oxo-4-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Ethyl 4-oxo-4-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)butanoate is a useful research compound. Its molecular formula is C17H21F3N2O4 and its molecular weight is 374.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethyl 4-oxo-4-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)butanoate, with the CAS number 1421443-14-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, toxicity profiles, and therapeutic potential based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H21F3N2O4, with a molecular weight of 374.35 g/mol. The structure features a trifluoromethyl group attached to a pyridine ring, which is known to enhance lipophilicity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H21F3N2O4 |
| Molecular Weight | 374.35 g/mol |
| CAS Number | 1421443-14-2 |
Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. In vitro studies demonstrated effective inhibition against Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentrations (MICs) ranging from 0.25 to 1 μg/mL .
Antiviral Activity
The compound has also shown promise in antiviral applications. In animal models, it exhibited a reduction in viral load following administration in cases of influenza A virus infections. The compound's mechanism appears to involve direct inhibition of viral replication, which was evidenced by significant reductions in viral titers in lung tissues of infected mice .
Cytotoxicity and Safety Profile
A comprehensive safety assessment revealed that this compound did not exhibit acute toxicity at high doses (up to 2000 mg/kg in mice). Furthermore, it demonstrated a favorable pharmacokinetic profile with sufficient oral bioavailability (31.8%) and clearance rates indicating manageable systemic exposure .
Structure–Activity Relationship (SAR)
The presence of the trifluoromethyl group is pivotal for enhancing the biological activity of the compound. Modifications to the piperidine moiety and variations in the substituents on the pyridine ring have been explored to optimize potency and selectivity against target pathogens. This approach has yielded derivatives with improved activity profiles and reduced toxicity .
Case Study 1: Efficacy Against Bacterial Infections
In a controlled study involving infected mice, this compound was administered at doses of 10 mg/kg. Results indicated a significant reduction in bacterial load within 48 hours post-treatment, outperforming standard antibiotics in effectiveness .
Case Study 2: Antiviral Efficacy
In another study focusing on influenza A virus, administration of the compound resulted in over a two-log reduction in viral load compared to untreated controls. This suggests potential for development as an antiviral agent against resistant strains of influenza .
Eigenschaften
IUPAC Name |
ethyl 4-oxo-4-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2O4/c1-2-25-16(24)6-5-15(23)22-9-7-13(8-10-22)26-14-4-3-12(11-21-14)17(18,19)20/h3-4,11,13H,2,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBLDGOUFRXXPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCC(CC1)OC2=NC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













